molecular formula C11H18F3NO B8448952 [1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

[1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol

Cat. No.: B8448952
M. Wt: 237.26 g/mol
InChI Key: DPPRJNIOMSCPPR-UHFFFAOYSA-N
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Description

[1-(1-Trifluoromethyl-cyclopropylmethyl)-piperidin-4-yl]-methanol is a useful research compound. Its molecular formula is C11H18F3NO and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18F3NO

Molecular Weight

237.26 g/mol

IUPAC Name

[1-[[1-(trifluoromethyl)cyclopropyl]methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C11H18F3NO/c12-11(13,14)10(3-4-10)8-15-5-1-9(7-16)2-6-15/h9,16H,1-8H2

InChI Key

DPPRJNIOMSCPPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2(CC2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(1-Trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (50 g; 170.48 mmol) in tetrahydrofuran (350 mL) is added to a solution of 1 M lithium aluminum hydride (170.48 mL; 170.48 mmol) in tetrahydrofuran. The reaction mixture is allowed to warm to room temperature and stirred for 1 h. The reaction mixture is cooled at 0° C. and water/2 M aqueous solution of sodium hydroxide/water (1:3:1) are added sequentially (8.5 mL:12 mL:8.5 mL). The resulting slurry is filtered over a celite® pad and washed with tetrahydrofuran (200 mL). The organic layer is concentrated under controlled vacuum to afford 17 g of the volatile title compound as colorless oil. The crude material is used without further purification. MS (m/z) 238 (M+1).
Name
1-(1-Trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170.48 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (208 g, 5.0 eq) is suspended in 3.9 L of methyl tert-butyl ether and the suspension is stirred for 10 min. A solution of 1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester (260 g, 0.93 mol) in 1.3 L of methyl tert-butyl ether is added dropwise at <30° C. The mixture is refluxed for 20 h and cooled to 0˜10° C. 500 mL of water are added at 0˜10° C. and the mixture is stirred for 30 min. The suspension is filtered and the cake is washed with 1.8 L of methyl tert-butyl ether. The filtrate is concentrated to ˜3 L of volume at <35° C. under vacuum. The solvent is displaced with tetrahydrofuran (1.0 L×2) and concentrated to provide 212 g of the title compound in 96.8% purity.
Quantity
208 g
Type
reactant
Reaction Step One
Name
1-(1-trifluoromethyl-cyclopropanecarbonyl)-piperidine-4-carboxylic acid ethyl ester
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
3.9 L
Type
solvent
Reaction Step Four

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